isoquinolinylidene)acetaMide
Description
(Isoquinolinylidene)acetamide is a heterocyclic compound featuring an isoquinoline backbone fused with an acetamide functional group. Isoquinoline derivatives are structurally related to quinoline but differ in the position of the nitrogen atom within the bicyclic framework. This structural distinction imparts unique electronic and steric properties, making such compounds valuable in pharmaceutical and materials chemistry. Acetamide groups are known for their hydrogen-bonding capabilities, which enhance molecular interactions in biological systems.
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[(4-acetylphenyl)diazenyl]-2-(3,3-dimethyl-2,4-dihydro-1H-isoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C21H24N4O2/c1-13(26)14-8-10-16(11-9-14)24-25-19(20(22)27)18-17-7-5-4-6-15(17)12-21(2,3)23-18/h4-11,18-19,23H,12H2,1-3H3,(H2,22,27) |
InChI Key |
WQFHCZGUBRVAAW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N=NC(C2C3=CC=CC=C3CC(N2)(C)C)C(=O)N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NC(C2C3=CC=CC=C3CC(N2)(C)C)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogs include:
- Acetaldehyde-derived acetamides (e.g., (purin-9-yl)acetaldehyde and (coumarinyloxy)acetaldehyde): Used in synthesizing hybrid molecules via 1,3-dipolar cycloaddition reactions. These compounds exhibit antioxidant and enzyme-inhibitory activities .
- Heterocyclic acetamides (e.g., pyridinylacetamide, quinolinylacetamide): Differ in the aromatic system fused with the acetamide group, altering solubility and reactivity.
Physical and Chemical Properties
Table 1: Comparative Properties of Acetamide Derivatives
*Estimated based on structural analogs due to lack of direct data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
